molecular formula C21H18N2O3 B2646700 1'-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1704532-75-1

1'-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2646700
CAS No.: 1704532-75-1
M. Wt: 346.386
InChI Key: UMOBCAACLHCLGT-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, a heterocyclic compound that is significant in many natural products and drugs . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Scientific Research Applications

Sigma Ligand Affinity and Selectivity

The compound has been evaluated for its sigma ligand affinity, particularly towards sigma 2 binding sites. Research conducted by Moltzen, Perregaard, and Meier (1995) demonstrated that derivatives related to this compound exhibit selective sigma 2 ligand affinity in the subnanomolar range. Structural modifications, such as the introduction of substituents in the benzene ring and variations in the N-substituent, significantly affect sigma 1/sigma 2 affinity and selectivity. This insight is crucial for developing compounds with potential applications in neurological and psychiatric disorders (Moltzen, Perregaard, & Meier, 1995).

Synthetic Methods and Derivatives

Innovative synthetic approaches to produce spiro-coupling products have been explored. Sugimoto et al. (2023) reported an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls, yielding spiro[indoline-3,4'-piperidine] derivatives. This method highlights the compound's foundational role in synthesizing biologically active derivatives, providing a pathway for producing optically active spiro compounds (Sugimoto et al., 2023).

Potential Central Nervous System Agents

Further research has been directed towards evaluating the potential of spiro[isobenzofuran-1(3H),4'-piperidines] derivatives as central nervous system agents. Bauer et al. (1976) synthesized derivatives aiming to investigate their inhibition of tetrabenazine-induced ptosis, an indicator of potential antipsychotic and antidepressant effects. This research underscores the compound's relevance in developing novel therapeutic agents targeting the central nervous system (Bauer et al., 1976).

Properties

IUPAC Name

1'-(1H-indole-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-19(18-12-14-6-1-4-9-17(14)22-18)23-11-5-10-21(13-23)16-8-3-2-7-15(16)20(25)26-21/h1-4,6-9,12,22H,5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOBCAACLHCLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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